(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol
Description
(2S)-2-Methyl-3-(oxan-2-yl)propan-1-ol is a chiral secondary alcohol featuring a tetrahydropyran (oxane) ring at the C3 position and a methyl group at the stereogenic C2 center (Figure 1). Its molecular formula is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol. The compound is synthesized via stereoselective routes, such as the coupling of (S)-2-methyl-3-bromopropan-1-ol with a tetrahydropyran-2-yloxy intermediate under basic conditions, as described in the large-scale synthesis of tomatidine, a potent antibiotic . The tetrahydropyran ring enhances conformational rigidity and influences solubility, making it a valuable intermediate in natural product synthesis.
Properties
IUPAC Name |
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGPXADTSGWBE-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol typically involves the use of starting materials such as 2-methylpropan-1-ol and oxane derivatives. One common synthetic route includes the reaction of 2-methylpropan-1-ol with an oxane derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is typically maintained between 0°C and 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : (2R/S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Contains a complex indole-ether scaffold with methoxy substituents and an ethylamino side chain.
- Ethylamino group introduces basicity, enhancing interactions with biological targets like adrenoceptors.
- Biological Activity: Demonstrates antiarrhythmic, hypotensive, and α₁/β₁-adrenoceptor binding activities .
Compound B : (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)
- Structure: Features a phenoxy group with a meta-trifluoromethyl substituent.
- Key Differences :
- CF₃ group increases electronegativity, lipophilicity, and metabolic stability.
- Lacks the tetrahydropyran ring, reducing steric hindrance.
- Synthesis : Prepared from (S)-3-bromo-2-methylpropan-1-ol via nucleophilic substitution, with >99% enantiomeric excess confirmed by chiral HPLC .
Compound C : (2S)-2-Amino-3-(2-methoxyphenyl)propan-1-ol
- Structure: Substitutes the methyl group at C2 with an amino group and replaces the oxane ring with a 2-methoxyphenyl group.
- Key Differences: Amino group introduces basicity (pKa ~9–10), enabling salt formation and hydrogen bonding. Aromatic methoxyphenyl group enhances planar interactions but reduces conformational flexibility.
- Applications : Serves as a chiral building block in pharmaceutical synthesis .
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